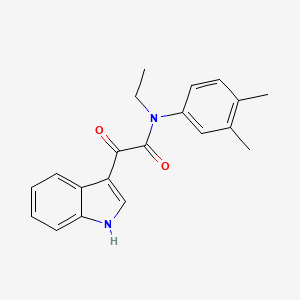

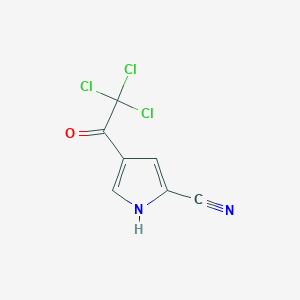

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of 2-trichloroacetyl pyrrole was achieved through the selective electrophilic aromatic substitution of commercially available pyrrole with trichloroacetyl chloride .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research on pyrrole derivatives, such as "4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile," often focuses on their synthesis and reactivity, providing valuable intermediates for further chemical transformations. For instance, Barker and Bahia (1990) demonstrated a novel chloromethylation of pyrroles that yield 4-chloromethyl compounds with high regiospecificity, highlighting the synthetic utility of pyrroles with electron-withdrawing groups at the 2-position (P. Barker & Corazon Bahia, 1990). Similarly, Abdel-Razik (2004) explored the synthesis of 1,3,5-triazepine derivatives via reactions with chlorocarbonyl isocyanate, showcasing the versatility of pyrrole compounds in heterocyclic chemistry (H. Abdel-Razik, 2004).

Molecular Docking and Biological Evaluation

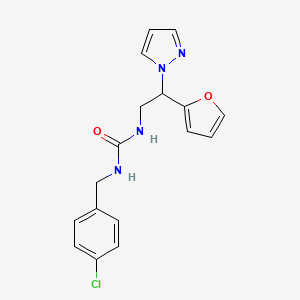

The exploration of novel pyridine and fused pyridine derivatives, including pyrrole-2-carbonitrile derivatives, for their biological activities, is another area of interest. Flefel et al. (2018) synthesized a series of new compounds starting from pyridine-3-carbonitrile and evaluated them using in silico molecular docking towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, underscoring the potential of pyrrole derivatives in pharmacological applications (E. M. Flefel et al., 2018).

Electrochromic Applications

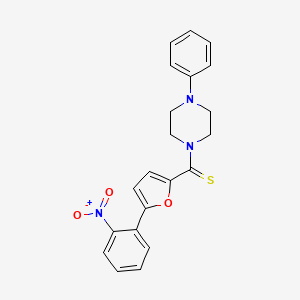

The development of new materials for electrochromic applications also involves pyrrole derivatives. Ak and Toppare (2006) reported the synthesis of a new star-shaped pyrrole monomer and its polymerization for use in electrochromic devices. The synthesized polymer exhibited promising electrochromic properties, including rapid switching times and significant optical contrast, highlighting the material science applications of pyrrole derivatives (M. Ak & L. Toppare, 2006).

Eigenschaften

IUPAC Name |

4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVDDSXYXYNLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)

![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)

amine](/img/structure/B2853513.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)